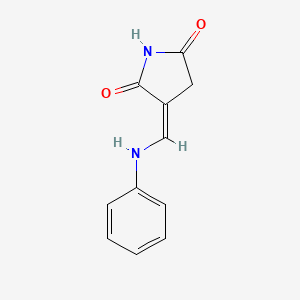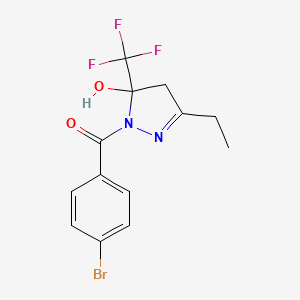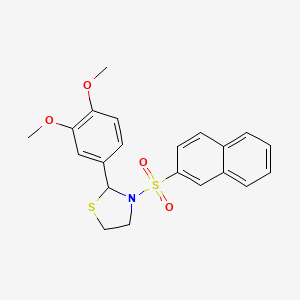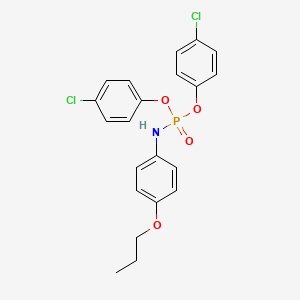methanone](/img/structure/B4951525.png)
[4-(2-Methoxyphenyl)piperazin-1-yl](naphthalen-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)piperazin-1-ylmethanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
準備方法
The synthesis of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone typically involves multi-step procedures. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with naphthalen-2-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methylene chloride, and a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods utilize packed-bed reactors and optimized reaction parameters, such as catalyst loading and solvent flow rates, to produce the compound on a larger scale .
化学反応の分析
4-(2-Methoxyphenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a corresponding aldehyde or carboxylic acid, while reduction of the ketone group can yield an alcohol .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic effects, including antiviral, antipsychotic, and antimicrobial activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
In the industrial sector, 4-(2-Methoxyphenyl)piperazin-1-ylmethanone is used in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of a wide range of products .
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors such as dopamine and serotonin receptors, which play a crucial role in regulating mood and behavior . By modulating the activity of these receptors, the compound can exert antipsychotic and antidepressant effects.
Additionally, the compound’s structure allows it to inhibit the activity of certain enzymes, leading to its antimicrobial and antiviral properties. The exact pathways involved in these effects are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research .
類似化合物との比較
4-(2-Methoxyphenyl)piperazin-1-ylmethanone can be compared with other piperazine derivatives, such as 3-(piperazin-1-yl)-1,2-benzothiazole and 4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione . These compounds share similar structural features but differ in their specific substituents and biological activities.
For example, 3-(piperazin-1-yl)-1,2-benzothiazole is known for its antipsychotic properties, while 4-methyl-2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-1,2,4-triazine-3,5(2H,4H)-dione is a potent 5-HT1A receptor agonist used in the treatment of anxiety disorders . The unique combination of the methoxyphenyl and naphthalenylmethanone groups in 4-(2-Methoxyphenyl)piperazin-1-ylmethanone contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
特性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-9-5-4-8-20(21)23-12-14-24(15-13-23)22(25)19-11-10-17-6-2-3-7-18(17)16-19/h2-11,16H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHPYPRBMQMTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-5-(4-methyl-3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4951451.png)
![N-[(1-methylpiperidin-4-yl)methyl]-3-(1-methylpyrazol-4-yl)-N-(2-phenylethyl)propanamide](/img/structure/B4951458.png)
![2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4951471.png)
![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(4-butoxyphenyl)-5-cyano-2-methyl-N-phenylnicotinamide](/img/structure/B4951483.png)

![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4951496.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4951497.png)
![4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine trifluoroacetate](/img/structure/B4951501.png)
![phenyl 2-{[(2,4-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B4951509.png)
![N-[1-(1-adamantyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B4951516.png)

![N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4951542.png)

